molecular formula C18H12F3N3O5S2 B2838599 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate CAS No. 896016-61-8

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate

Numéro de catalogue: B2838599
Numéro CAS: 896016-61-8
Poids moléculaire: 471.43
Clé InChI: PJQQIUWVSIKVIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hybrid heterocyclic molecule combining a 1,3,4-thiadiazole core, a pyran-4-one ring, and a trifluoromethyl-substituted benzoate ester. Key structural features include:

  • 1,3,4-Thiadiazole moiety: Known for antimicrobial, antiviral, and enzyme-inhibitory activities .
  • Pyran-4-one ring: Contributes to hydrogen-bonding interactions and metabolic stability.
  • Trifluoromethyl benzoate ester: Enhances lipophilicity and resistance to oxidative metabolism .

Propriétés

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O5S2/c1-9(25)22-16-23-24-17(31-16)30-8-12-6-13(26)14(7-28-12)29-15(27)10-3-2-4-11(5-10)18(19,20)21/h2-7H,8H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQQIUWVSIKVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound's molecular formula is C21H22N4O7S3C_{21}H_{22}N_{4}O_{7}S_{3}, with a molecular weight of approximately 538.61 g/mol. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Structural Characteristics

The compound features several key structural components:

  • Pyran Ring : Known for its diverse biological properties.
  • Thiadiazole Moiety : This five-membered ring is associated with various pharmacological activities, including anticancer and antimicrobial effects.
  • Acetamido Group : Enhances solubility and may contribute to the compound's overall bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the thiadiazole moiety with the pyran structure. The general synthetic pathway includes:

  • Formation of the thiadiazole derivative.
  • Coupling with a pyran derivative.
  • Esterification to yield the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiadiazole and pyran structures. For instance, derivatives similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
6-Acetyl-thiadiazole derivativeHeLa29
Thiadiazole derivative with phthalimideMCF-773

These findings suggest that modifications in the structural components can significantly enhance biological activity against cancer cells .

Antimicrobial Activity

Compounds containing thiadiazole rings have demonstrated notable antimicrobial properties. For example, studies indicate that certain thiadiazole derivatives exhibit strong antibacterial effects against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .

The proposed mechanism of action for these compounds involves:

  • Inhibition of DNA Synthesis : The structural features may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Enhanced lipophilicity allows better cellular uptake, leading to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : Disruption of bacterial cell walls and interference with metabolic pathways are also observed.

Case Studies

In a series of experiments evaluating the cytotoxicity of various derivatives:

  • Study on Thiadiazole Derivatives : Compounds were tested against MCF-7 and HeLa cell lines using an MTT assay. The results indicated that modifications to the thiadiazole structure could lead to significant increases in cytotoxicity .
  • Antibacterial Testing : A study assessed the efficacy of thiadiazole derivatives against Mycobacterium bovis BCG, revealing promising results with minimal inhibitory concentrations (MIC) as low as 31.25 μg/mL for certain derivatives .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, synthetic routes, and inferred bioactivity.

Table 1: Structural and Functional Group Comparison

Compound Name/ID Core Heterocycles Key Substituents Bioactivity Inference
Target Compound 1,3,4-Thiadiazole, Pyran-4-one Acetamido, Trifluoromethyl benzoate Antimicrobial, enzyme inhibition
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate 1,3,4-Thiadiazole, Pyran Amino, Triacetate Likely lower metabolic stability
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole, Triazole, Thiazole Bromophenyl, Acetamide Anticancer, kinase inhibition
4-[(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate) 1,3,4-Thiadiazole, Pyridazine Chloroacetate, Benzyl Potential cytotoxicity

Key Observations

Thiadiazole Derivatives: The target compound and share a 1,3,4-thiadiazole core, but the acetamido group in the former may enhance stability compared to the amino group in , which is prone to oxidation .

Heterocyclic Diversity :

  • Compounds like (triazole-thiazole hybrids) exhibit broader kinase inhibition profiles due to flexible binding modes, inferred from docking studies . In contrast, the rigid pyran-4-one in the target compound may restrict conformational adaptability but improve target specificity.

Substituent Effects: Trifluoromethyl groups (target compound) increase lipophilicity (logP ~3.5 estimated) compared to bromophenyl (logP ~4.2 in ), suggesting differences in membrane permeability . Acetamido vs. chloroacetate: The former enhances solubility and reduces off-target interactions compared to the electrophilic chloroacetate in , which may alkylate proteins non-specifically .

Research Findings and Implications

While direct bioactivity data for the target compound are unavailable, structural analogs suggest:

  • Antimicrobial Potential: The 1,3,4-thiadiazole-pyran hybrid may inhibit bacterial enoyl-ACP reductase (FabI), a target of similar thiadiazoles .
  • Metabolic Stability : The trifluoromethyl benzoate group likely extends half-life compared to chloroacetate derivatives .
  • Limitations : Rigidity of the pyran-4-one ring may reduce binding versatility compared to triazole-thiazole systems in .

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound during synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Infrared (IR) spectroscopy are critical for verifying the presence of functional groups such as the thiadiazole ring, pyran carbonyl, and trifluoromethyl benzoate. For example, the acetamido group on the thiadiazole can be confirmed via NH stretching vibrations in IR (~3250 cm⁻¹) and proton signals in NMR (δ 2.0–2.2 ppm for the acetyl methyl group). High-resolution mass spectrometry (HRMS) should also be used to validate the molecular formula .

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include:

  • Temperature : Controlled heating (60–80°C) for thioether bond formation between the thiadiazole and pyran moieties.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalysts : Use of mild bases (e.g., triethylamine) to facilitate esterification between the pyran and benzoate groups.
  • Reaction time : Monitor progress via thin-layer chromatography (TLC) to avoid over-oxidation of the pyran ring .

Q. What stability considerations are critical for storing this compound?

The compound is sensitive to hydrolysis due to the ester and thioether linkages. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous DMSO or acetonitrile. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Core modifications : Synthesize analogs with variations in the thiadiazole (e.g., replacing acetamido with propionamido) or benzoate (e.g., substituting trifluoromethyl with nitro groups).
  • Biological assays : Compare inhibitory activity against targets like kinases or microbial enzymes using IC50/EC50 determination.
  • Table : Example SAR framework:
Analog ModificationTarget Activity (IC50, μM)Solubility (LogP)
Trifluoromethyl benzoate0.45 ± 0.022.8
Nitro benzoate1.2 ± 0.13.1
Propionamido thiadiazole0.78 ± 0.052.5
Data derived from structural analogs in .

Q. How should contradictory bioactivity data across studies be resolved?

Contradictions may arise from differences in assay conditions (e.g., cell lines, pH). To address this:

  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
  • Perform molecular docking to predict binding affinity variations due to trifluoromethyl interactions with hydrophobic pockets .
  • Validate selectivity via counter-screening against unrelated targets (e.g., GPCRs or ion channels) .

Q. What computational methods are suitable for predicting metabolic pathways of this compound?

  • In silico tools : Use Schrödinger’s Metabolizer or GLORYx to simulate Phase I/II metabolism. The trifluoromethyl group is likely resistant to oxidation, but the thioether may undergo sulfoxidation.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to hydrolysis at the ester linkage .

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

  • Grow single crystals via slow evaporation in a 1:1 ethanol/ethyl acetate mixture.
  • Perform X-ray diffraction to confirm the spatial arrangement of the thiadiazole and pyran rings. Key metrics include dihedral angles between the thiadiazole and benzoate planes, which influence target binding .

Methodological Guidance

Q. What strategies mitigate solubility challenges in biological assays?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO (≤0.1% v/v) to enhance aqueous solubility.
  • Prodrug design : Introduce phosphate or PEG groups temporarily to improve bioavailability .

Q. How should researchers prioritize analogs for preclinical testing?

Develop a scoring matrix:

ParameterWeight (%)Criteria
Potency (IC50)40<1 μM
Selectivity30>10-fold vs. off-targets
Solubility20LogP <3
Synthetic feasibility10≤3 steps
Adapted from lead optimization frameworks in .

Q. What techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding by measuring protein stability shifts upon compound treatment.
  • Fluorescence polarization : Track displacement of labeled probes (e.g., ATP-competitive dyes) in live cells .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.